pKa Advantage: Superior Protonation State for CNS Penetration Versus 6-Methyl Core Without Ethylamine
2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine exhibits a predicted pKa of 9.15±0.10, which is substantially higher than the pKa of 7.11±0.50 for the unsubstituted 6-methylimidazo[1,2-a]pyridine core lacking the ethanamine moiety . This pKa differential of approximately 2 log units translates to a meaningful difference in protonation state at physiological pH 7.4. Specifically, at pH 7.4, the target compound exists predominantly in its protonated ammonium form (calculated >97% protonated based on Henderson-Hasselbalch equation), whereas the core scaffold without the ethylamine exists in equilibrium between neutral and protonated forms (approximately 34-66% protonated depending on actual pKa within the predicted range) . This protonation state directly impacts the compound's ability to engage in ionic interactions with negatively charged residues in biological targets and influences membrane permeability and CNS penetration potential [1].
| Evidence Dimension | Acid dissociation constant (pKa) and protonation state at physiological pH |
|---|---|
| Target Compound Data | pKa = 9.15±0.10 (predicted); >97% protonated at pH 7.4 |
| Comparator Or Baseline | 6-Methylimidazo[1,2-a]pyridine core (CAS 874-38-4): pKa = 7.11±0.50 (predicted); 34-66% protonated at pH 7.4 |
| Quantified Difference | ΔpKa ≈ 2.04; protonation state differential at pH 7.4: target compound is fully protonated vs. comparator is in equilibrium |
| Conditions | pKa predicted values from ChemicalBook database using ACD/Labs software; protonation calculated via Henderson-Hasselbalch equation |
Why This Matters
For CNS-targeting drug discovery programs where ionizable amine groups are critical for both target engagement and blood-brain barrier penetration, the higher pKa ensures consistent protonation and predictable ionic interactions, reducing the risk of batch-to-batch variability in assay outcomes and enabling more reliable SAR interpretation.
- [1] Khatun S, et al. Imidazopyridine, a promising scaffold with potential medicinal applications and SAR: recent advances. J Biomol Struct Dyn. 2021;40:14279-14302. Imidazopyridines can be powerful modulators of CNS-associated diseases. View Source
